molecular formula C13H9ClN4O5 B12466882 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12466882
M. Wt: 336.69 g/mol
InChI Key: PBJIUEZAAQHMLA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, an amino group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 3,5-dinitrobenzoic acid, followed by the introduction of the 4-chlorophenylamine group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used; for example, hydroxylated derivatives if hydroxide is used.

    Oxidation: The products include nitroso or nitro derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as photoluminescent materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzene
  • 2-[(4-Bromophenyl)amino]-3,5-dinitrobenzamide
  • 2-[(4-Methoxyphenyl)amino]-3,5-dinitrobenzamide

Uniqueness

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide is unique due to the presence of both nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H9ClN4O5

Molecular Weight

336.69 g/mol

IUPAC Name

2-(4-chloroanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H9ClN4O5/c14-7-1-3-8(4-2-7)16-12-10(13(15)19)5-9(17(20)21)6-11(12)18(22)23/h1-6,16H,(H2,15,19)

InChI Key

PBJIUEZAAQHMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl

Origin of Product

United States

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